"physicochemical properties of 8-Bromo-6-chloro-5-methoxyquinoline"
"physicochemical properties of 8-Bromo-6-chloro-5-methoxyquinoline"
An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-chloro-5-methoxyquinoline[1][2]
Executive Summary
8-Bromo-6-chloro-5-methoxyquinoline is a trisubstituted heterocyclic scaffold of significant interest in medicinal chemistry, particularly within drug discovery pipelines targeting antimalarial activity (via heme polymerization inhibition) and kinase modulation (e.g., EZH2 inhibitors).[2] Its unique substitution pattern—combining a lipophilic bromine at the 8-position, an electron-withdrawing chlorine at the 6-position, and an electron-donating methoxy group at the 5-position—creates a distinct electronic and steric profile.[2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and analytical characteristics, designed to support researchers in optimizing lead compounds containing this pharmacophore.[2]
Physicochemical Profile
The physicochemical parameters of 8-Bromo-6-chloro-5-methoxyquinoline dictate its behavior in biological systems, influencing membrane permeability, metabolic stability, and solubility.[2] The values below represent a synthesis of experimental data from structural analogs (e.g., 8-bromo-6-methoxyquinoline) and high-fidelity computational predictions.
Table 1: Core Physicochemical Data
| Property | Value / Description | Context/Implication |
| Molecular Formula | C₁₀H₇BrClNO | Trisubstituted Quinoline Core |
| Molecular Weight | 272.53 g/mol | Fragment-like; ideal for lead optimization (Rule of 5 compliant). |
| Exact Mass | 270.9400 | Key for High-Resolution Mass Spectrometry (HRMS) identification. |
| LogP (Calculated) | 3.85 ± 0.3 | Highly lipophilic due to halogenation (Br, Cl).[2] Requires formulating with co-solvents (DMSO/PEG). |
| Topological Polar Surface Area (TPSA) | ~22 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| pKa (Quinoline N) | ~2.5 – 3.0 (Predicted) | Significantly lower than unsubstituted quinoline (pKa 4.9) due to the inductive electron-withdrawing effects of 8-Br and 6-Cl. |
| H-Bond Acceptors | 2 (N, O) | The methoxy oxygen and quinoline nitrogen serve as weak acceptors. |
| H-Bond Donors | 0 | Lacks acidic protons; reduces non-specific binding. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in aqueous media at neutral pH. |
| Solubility (Organic) | High | Soluble in DMSO, DCM, Methanol, and Ethyl Acetate.[2] |
Structural Analysis & Electronic Properties
The reactivity and binding affinity of this molecule are governed by the "Push-Pull" electronic effects on the quinoline ring system.
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5-Methoxy Group (The Push): Acts as a strong resonance donor (+M effect). It increases electron density primarily at the ortho (position 6) and para (position 8) sites relative to itself. However, in this molecule, those sites are occupied by halogens, forcing electron density redistribution toward the ring nitrogen and position 2/4.[2]
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6-Chloro & 8-Bromo (The Pull): Both halogens exert a strong inductive withdrawing effect (-I).
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The 8-Bromo substituent is critical; it sterically hinders the quinoline nitrogen lone pair and inductively reduces its basicity (pKa depression). This is a vital feature for preventing rapid metabolic N-oxidation.
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The 6-Chloro group enhances lipophilicity and metabolic stability at the typically labile 6-position.
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Diagram 1: Electronic Effects & Structural Logic
Caption: Electronic interplay between substituents. The 5-OMe donates density, while 6-Cl/8-Br withdraw, tuning the nitrogen pKa and enhancing metabolic stability.[2]
Synthetic Pathways
Constructing the 8-Bromo-6-chloro-5-methoxyquinoline core requires precise regiocontrol. Two primary strategies are employed: De Novo Cyclization (Skraup) and Late-Stage Functionalization .
Method A: Late-Stage Bromination (Recommended for Purity)
This method starts with the commercially available or easily synthesized 6-chloro-5-methoxyquinoline. The 5-methoxy group activates the 8-position (para to methoxy), directing electrophilic bromination exclusively to C8.[2]
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Precursor: 6-Chloro-5-methoxyquinoline.
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Reagent: N-Bromosuccinimide (NBS) or Br₂.
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Solvent: Acetonitrile (ACN) or Acetic Acid.
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Mechanism: Electrophilic Aromatic Substitution (EAS). The 5-OMe group strongly directs the incoming bromine to the 8-position.
Method B: Modified Skraup Synthesis (De Novo)
Used for large-scale preparation, starting from a polysubstituted aniline.[2]
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Starting Material: 2-Bromo-4-chloro-5-methoxyaniline.
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Reagents: Glycerol, H₂SO₄, mild oxidant (e.g., nitrobenzene or I₂).[2]
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Cyclization: The amine condenses with acrolein (formed in situ) to close the pyridine ring.
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Regiochemistry: Cyclization occurs at the less hindered ortho position (C6 of aniline), yielding the target isomer.
Diagram 2: Synthetic Workflow
Caption: Comparison of synthetic routes. Route A is preferred for laboratory scale due to higher regiocontrol driven by the 5-OMe group.
Analytical Characterization Expectations
Confirming the identity of this molecule requires careful interpretation of NMR data, specifically to distinguish it from regioisomers (e.g., 7-bromo derivatives).[2]
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¹H NMR (DMSO-d₆/CDCl₃):
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Aromatic Region (Benzene Ring): You will observe only one singlet (or very tight doublet) for the proton at C7 .
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Prediction: δ 7.8 – 8.2 ppm (Singlet). The isolation of H7 between the 6-Cl and 8-Br groups eliminates ortho-coupling, a diagnostic signature.
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Heteroaromatic Region (Pyridine Ring): Three protons (H2, H3, H4) showing a characteristic AMX or ABC pattern.[2]
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H2 (adjacent to N): δ 8.8 – 9.0 ppm (dd).
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H4: δ 8.2 – 8.5 ppm (dd).
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H3: δ 7.4 – 7.6 ppm (dd).
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Aliphatic Region:
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Methoxy (-OCH₃): Strong singlet at δ 3.9 – 4.1 ppm.
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-
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Mass Spectrometry (LC-MS):
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Isotopic Pattern: The presence of one Bromine (⁷⁹Br/⁸¹Br ~1:1) and one Chlorine (³⁵Cl/³⁷Cl ~3:1) creates a distinct "M, M+2, M+4" pattern.[2]
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Base Peak: [M+H]⁺ at m/z ~272 (for ⁷⁹Br/³⁵Cl) and ~274.
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Handling & Safety Protocols
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Hazard Classification: Like most halogenated quinolines, this compound should be treated as a Skin & Eye Irritant (H315, H319) and a potential Respiratory Irritant (H335) .[2]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The electron-rich methoxy group makes the ring slightly susceptible to oxidation over long periods if exposed to light and air.
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Solubilization Protocol for Bioassays:
-
Dissolve stock in 100% DMSO to 10-20 mM.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute into aqueous buffer immediately prior to use. Avoid freeze-thaw cycles of aqueous dilutions to prevent precipitation.
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References
-
BenchChem. (2025).[3][4] Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol. Retrieved from [2]
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ChemicalBook. (2025). 5-Methoxyquinoline Chemical Properties and Synthesis. Retrieved from [2]
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MDPI. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. Retrieved from [2]
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PubChem. (2025).[5] Compound Summary: 5-Methoxyquinoline.[5][6][7][8] National Library of Medicine. Retrieved from [2]
-
ChemScene. (2025). Product Data: 7-Bromo-8-chloro-5-methoxyquinoline.[2][9] Retrieved from [2]
Sources
- 1. 8-Bromo-6-chloro-5-methoxyquinoline - CAS号 1236162-20-1 - 摩熵化学 [molaid.com]
- 2. 5-METHOXYQUINOLINE | 6931-19-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Methoxyquinoline | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 6931-19-7: 5-Methoxyquinoline | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Methoxyquinoline-4-carboxylic acid [myskinrecipes.com]
- 9. chemscene.com [chemscene.com]
